Cas no 128426-85-7 (3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester)

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester
- ethyl 3-(difluoromethoxy)-2,4,5-trifluorobenzoate
- 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90%
- SCHEMBL7010145
- ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate
- 128426-85-7
- MFCD25460285
-
- MDL: MFCD25460285
- インチ: InChI=1S/C10H7F5O3/c1-2-17-9(16)4-3-5(11)7(13)8(6(4)12)18-10(14)15/h3,10H,2H2,1H3
- InChIKey: CEPLJQDPAZORNG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 270.03153489Da
- どういたいしつりょう: 270.03153489Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB274965-1 g |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester, 90%; . |
128426-85-7 | 90% | 1g |
€399.00 | 2023-06-22 | |
abcr | AB274965-1g |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester, 90%; . |
128426-85-7 | 90% | 1g |
€399.00 | 2025-02-15 | |
abcr | AB274965-5 g |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester, 90%; . |
128426-85-7 | 90% | 5g |
€995.00 | 2023-06-22 | |
abcr | AB274965-5g |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester, 90%; . |
128426-85-7 | 90% | 5g |
€995.00 | 2025-02-15 |
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester 関連文献
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3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl esterに関する追加情報
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester: A Comprehensive Overview
The compound 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester, with CAS No. 128426-85-7, is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which includes a benzoic acid moiety substituted with multiple fluorine atoms and a difluoromethoxy group. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical applications.
The synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester typically involves multi-step organic reactions. Recent advancements in fluorination techniques have enabled more efficient and selective methods for introducing fluorine atoms into aromatic systems. For instance, the use of electrophilic fluorination reagents such as N-fluoroN-sulfonimides ( NFSI ) has been reported to facilitate the incorporation of fluorine atoms at specific positions on the aromatic ring. Additionally, the installation of the difluoromethoxy group often requires precise control over reaction conditions to ensure regioselectivity and minimize side reactions.
The structural features of this compound make it particularly interesting for applications in pharmaceuticals and agrochemicals. The multiple fluorine atoms enhance the lipophilicity and bioavailability of the molecule, which are desirable properties for drug candidates. Recent studies have explored the potential of this compound as a precursor for developing novel herbicides and insecticides. For example, researchers have reported that derivatives of this compound exhibit potent activity against various agricultural pests, suggesting its utility in crop protection.
In addition to its biological applications, 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester has also been investigated for its electronic properties in materials science. The high electronegativity of fluorine atoms contributes to the molecule's ability to act as an electron-deficient aromatic system, which is advantageous in applications such as organic electronics. Recent research has demonstrated that this compound can serve as a building block for constructing advanced materials like organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable π-π interactions makes it a promising candidate for use in these technologies.
The environmental impact of this compound is another area of active research. Given its widespread use in various industries, understanding its fate and behavior in natural environments is crucial for assessing potential risks to ecosystems. Studies have shown that the persistence and bioaccumulation potential of this compound are influenced by its chemical structure, particularly the presence of fluorinated groups. Ongoing investigations aim to develop strategies for mitigating any adverse effects associated with its use.
In conclusion, 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery, agrochemical development, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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